molecular formula C13H18O5S B1147687 Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate CAS No. 25255-56-5

Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate

Cat. No. B1147687
CAS RN: 25255-56-5
M. Wt: 286.34
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical strategies, including the direct conversion of precursors through aldol condensation or alkylation processes. For instance, Methyl 3-hydroxy-2,2-dimethylpropionate can be synthesized from 3-hydroxy-2,2-dimethylpropionaldehyde using chlorine and sodium hydroxide in methanol under optimal conditions (Li Cheng-fan, 2001). Another approach involves the alkylation of methyl isobutyrate silyl enol ether to achieve the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, facilitated by hexafluoroisopropanol as a solvent (Lara Mollà-Guerola & A. Baeza, 2023).

Molecular Structure Analysis

The molecular and electronic structures of similar compounds have been thoroughly investigated, revealing detailed insights into their geometry and bonding. For instance, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and characterized, providing valuable information on their structural organization and intramolecular interactions (L. Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving the compound or its derivatives can lead to various functional materials with potential applications. For example, the reactivity of similar compounds with nitrogen binucleophiles was demonstrated in the regioselective synthesis of pyrazoles and pyrimidines, highlighting the versatility of such compounds in organic synthesis (O. Kanishchev et al., 2007).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability under various conditions are crucial for the practical application of any compound. However, specific details on the physical properties of Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate were not directly found in the searched literature.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different chemical conditions, and the potential for further functionalization, are essential for understanding the applications of Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate. The synthesis and characterization of related compounds provide insights into these aspects, indicating a broad range of chemical behaviors and potential applications (S. E. Rayes et al., 2020).

Scientific Research Applications

Antiproliferative Activity in Cancer Treatment

Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate and its derivatives have been investigated for their potential in cancer treatment. Research demonstrates that certain compounds based on this structure show significant antiproliferative activity against various cancer cell lines. For instance, studies have identified compounds such as triazolyl-2,2-dimethyl-3-phenylpropanoates as potent histone deacetylase inhibitors (HDACIs), exhibiting promising activity against HeLa, HCT-116, MCF-7, and other cancer cell lines, suggesting their potential as cancer therapeutics (El-Rayes et al., 2019). Similarly, novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed inhibitory actions on human colorectal carcinoma cells (HCT-116), indicating potential as CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).

Synthesis and Chemical Applications

The compound and its derivatives have also been utilized in various chemical syntheses. For instance, acid-catalyzed reactions with dimethyl carbonate have been explored for aliphatic alcohols and phenols, expanding the range of applications in green chemistry (Jin et al., 2016). Another study highlighted the selective reduction of sugar iodides and p-toluenesulfonates with sodium cyanoborohydride, showcasing the utility of methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate in carbohydrate research (Kuzuhara et al., 1975).

Applications in Material Science

Additionally, the compound has found applications in material science. For example, treating poly(3-hexylthiophene) with dimethylsulfate, which is closely related to methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate, improved the photoelectrical properties of the polymer, indicating its potential in the development of advanced materials (Wang et al., 2008).

Radiolabeling in Biological Studies

The compound's derivatives have been used in radiolabeling techniques, such as in a study where dimethylsulfate was used to radiolabel detrital particles, demonstrating the compound's utility in experimental biology (Wolfinbarger & Crosby, 1983).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable . Without more specific information about Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate, it’s difficult to provide detailed safety and hazard information.

properties

IUPAC Name

methyl 2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5S/c1-10-5-7-11(8-6-10)19(15,16)18-9-13(2,3)12(14)17-4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTQEKSCNKGNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate

Synthesis routes and methods I

Procedure details

To a mixture of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester (13.2 g, 0.1 mol), K2CO3 (20 g, 0.14 mol) and DMAP (6.2 g, 0.05 mol) in DCM (100 mL) was added p-toluenesulfonyl chloride (19 g, 0.1 mol). The mixture was stirred at room temperature overnight, then filtered. The filtrate was washed with HCl aq. (1 M) and water, dried over anhydrous Na2SO4 and concentrated to give the title compound (15 g).
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 2,2-dimethyl-3-hydroxypropionate (100 g, 0.76 mol), 4-toluenesulfonyl chloride (151 g, 0.80 mol), 4-dimethylaminopyridine (4.6 g, 0.038 mol), and pyridine (200 mL) was stirred for 20 hrs and then was diluted with 200 mL toluene, stirred for 30 min and filtered. The filtrate was concentrated to 250 mL at aspirator pressure, diluted with 100 mL toluene, filtered, and concentrated. The residue was suspended in 200 mL hexanes, and the solvent was removed at aspirator pressure to yield the title compound (235 g, 100%) contaminated by a trace of toluenesulfonyl chloride.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

A mixture of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester (13.2 g, 100 mmol), 4-methyl-benzenesulfonyl chloride (18.1 g, 90 mmol), 4-dimethylamino pyridine (15.9 g, 130 mmol) in dichloromethane was stirred at room temperature for 1 h. Then the mixture was washed by aqueous HCl solution (1 N), brine and dried over Na2SO4. The solvent was removed in vacuum to give title compound (23 g).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate
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